molecular formula C10H11ClN2O2 B11726615 N'-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide

N'-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B11726615
M. Wt: 226.66 g/mol
InChI Key: FQXCPYZRIPMNCQ-UHFFFAOYSA-N
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Description

N’-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C10H11ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group and a methoxycarbohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide typically involves the reaction of 4-chloroacetophenone with methoxycarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the compound is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N’-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-Chlorophenyl)ethylidene]cyclopropanecarbohydrazide
  • N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazine-1-carbohydrazonamide

Uniqueness

N’-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide is unique due to its specific structural features, such as the methoxycarbohydrazide moiety, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

methyl N-[1-(4-chlorophenyl)ethylideneamino]carbamate

InChI

InChI=1S/C10H11ClN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)

InChI Key

FQXCPYZRIPMNCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)Cl

Origin of Product

United States

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